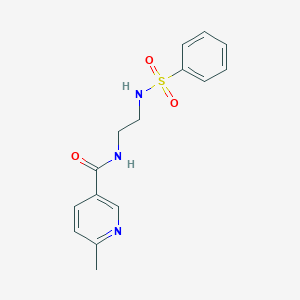
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide (MPAEN) is a synthetic compound that has been widely studied for its potential applications in scientific research. MPAEN is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide is not fully understood, but it is thought to involve the modulation of NAD+ levels in cells. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to increase NAD+ levels in cells, which may lead to a variety of downstream effects.
Biochemical and Physiological Effects:
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the activation of various signaling pathways. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide. One area of interest is the development of new synthetic methods for producing 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and its downstream effects on cellular metabolism and signaling pathways. Additionally, researchers may explore the potential therapeutic applications of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in the treatment of neurodegenerative diseases and other conditions.
Synthesemethoden
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with various reagents. One commonly used method involves the reaction of nicotinamide with 2-phenylacetyl chloride in the presence of a base such as triethylamine, followed by the addition of methylamine to the resulting product.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been used in a variety of scientific research applications, including as a tool for studying the role of nicotinamide in cellular metabolism. Nicotinamide is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in a wide range of cellular processes.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
6-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-15(12-20-13)17(22)19-10-9-18-16(21)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
YRZWWTMTYHRUHD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Löslichkeit |
44.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B252241.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)
![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252258.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)
![N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide](/img/structure/B252264.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252265.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)